

Protocol for the Extraction of Malvidin 3,5diglucoside from Grape Skins

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Compound of Interest

Compound Name: Malvidin 3,5-diglucoside chloride

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction, purification, and quantification of Malvidin 3,5-diglucoside from grape skins. The methodologies outlined are collated from established scientific literature and are intended for a research and development audience.

Introduction

Malvidin 3,5-diglucoside is a prominent anthocyanin found in the skins of various red grape varieties, contributing significantly to their color and possessing notable antioxidant properties. Its potential therapeutic applications have made its efficient extraction and purification a key focus for researchers in natural product chemistry and drug development. This protocol details a comprehensive workflow from sample preparation to the isolation of high-purity Malvidin 3,5-diglucoside.

Experimental Protocols Materials and Reagents

- Grape Skins: Fresh or frozen red grape skins (e.g., from Vitis vinifera varieties known to be rich in diglucosides).
- Solvents:



- Methanol (HPLC grade)
- Ethanol (95-100%)
- Formic acid (88%) or Hydrochloric acid (HCl)
- Acetonitrile (HPLC grade)
- Distilled or deionized water
- Solid Phase Extraction (SPE) Sorbents: C18 silica gel or Polyclar AT.
- Standards: Malvidin 3,5-diglucoside standard (for HPLC quantification).
- Other: Liquid nitrogen, filter paper, rotary evaporator.

Sample Preparation

- Source Material: Obtain fresh red grape skins. If not used immediately, freeze the skins at -20°C or, for long-term storage, at -80°C to prevent degradation of anthocyanins.
- Homogenization: Freeze-dry the grape skins and then grind them into a fine powder using a
 grinder or a mortar and pestle with liquid nitrogen. This increases the surface area for
 efficient extraction.

Extraction of Anthocyanins

Several methods can be employed for the extraction of anthocyanins from grape skins. The choice of method may depend on the available equipment, desired yield, and time constraints.

This is a traditional and widely used method.

- Solvent Preparation: Prepare an acidified methanol solution (e.g., methanol with 0.1% HCl or 1-5% formic acid). Acidification helps to maintain the flavylium cation form of anthocyanins, which is more stable and red-colored.[1][2][3]
- Extraction:



- Mix the powdered grape skins with the acidified methanol solution at a solid-to-liquid ratio of approximately 1:10 (w/v).
- Macerate the mixture for 1.5 to 24 hours at room temperature in the dark, with occasional stirring or shaking.[1][4]
- Filtration: Separate the extract from the solid residue by filtration through filter paper or centrifugation.
- Solvent Evaporation: Concentrate the extract using a rotary evaporator at a temperature below 40°C to avoid thermal degradation of the anthocyanins.

UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency.

- Solvent Preparation: An acidified ethanol or methanol solution is typically used.
- Extraction:
 - Suspend the powdered grape skins in the extraction solvent in a vessel.
 - Place the vessel in an ultrasonic bath or use an ultrasonic probe.
 - Apply sonication for a period of 10 to 60 minutes.[1][5] Optimal conditions may vary, with parameters such as ultrasonic power (e.g., 400 W) and temperature (e.g., 50°C) influencing the yield.[6]
- Post-Extraction: Follow the filtration and solvent evaporation steps as described for conventional extraction.

MAE uses microwave energy to heat the solvent and sample, leading to rapid extraction.

- Solvent Preparation: As with other methods, acidified polar solvents are effective.
- Extraction:
 - Place the grape skin powder and solvent in a microwave-safe extraction vessel.



- Apply microwave irradiation for a short duration, typically in cycles to prevent overheating.
 Optimal conditions have been reported at around 45°C for approximately 27.5 minutes.[5]
- Post-Extraction: After cooling, filter the extract and concentrate it using a rotary evaporator.

Purification of Malvidin 3,5-diglucoside

The crude extract contains a mixture of various anthocyanins and other phenolic compounds. Purification is essential to isolate Malvidin 3,5-diglucoside.

Solid-Phase Extraction (SPE)

- Column Preparation: Pack a glass column with a suitable sorbent such as C18 silica gel or Polyclar AT.[7][8]
- Loading: Dissolve the concentrated crude extract in a small volume of acidified water (e.g., 0.1% HCl) and load it onto the prepared column.[8]
- Washing: Wash the column with acidified water to remove sugars and other highly polar impurities.[8]
- Elution: Elute the anthocyanins from the column using an acidified methanol solution.[8] The
 different anthocyanins can be separated by applying a gradient of methanol in water.
 Fractions should be collected and monitored by HPLC to identify those containing Malvidin
 3,5-diglucoside.

High-Performance Liquid Chromatography (HPLC)

For high-purity isolation, preparative HPLC is the method of choice.

- System: A preparative HPLC system equipped with a C18 column and a photodiode array (PDA) or UV-Vis detector is required.
- Mobile Phase: A typical mobile phase consists of a gradient of two solvents:
 - Solvent A: Acidified water (e.g., 10% formic acid in water).[4]



- Solvent B: Acidified organic solvent (e.g., a mixture of formic acid, methanol, and water).
 [4]
- Injection and Detection: Inject the partially purified extract onto the column. Monitor the elution at a wavelength of 520 nm, which is the characteristic absorption maximum for anthocyanins.[4]
- Fraction Collection: Collect the peak corresponding to the retention time of the Malvidin 3,5diglucoside standard.
- Purity Confirmation: The purity of the isolated compound should be confirmed by analytical HPLC and potentially by mass spectrometry (MS).

Quantitative Data

The following table summarizes data from various studies on anthocyanin extraction from grape skins, providing a comparison of different methods and their efficiencies.



Extractio n Method	Solvent System	Temperat ure (°C)	Time	Analyte	Yield	Referenc e
Maceration (Simulated)	Model wine solution (pH 3.4)	Room Temp.	240 h	Total Anthocyani ns (as Malvidin-3- O- glucoside equivalents)	521.6 ± 40.9 mg/kg of berries ('Aglianico')	[4]
Ultrasound -Assisted	Choline chloride:gly cerol (with 20 wt% water)	Not specified	60 min	Malvidin-3- O- glucoside	119.5 ± 0.5 mg/kg	[5]
Ultrasound -Assisted	Ethanol	44 °C	20 min	Total Anthocyani ns	306.7 mg/L	[9]
Ultrasound -Assisted Enzymatic	Pectinase (0.16%)	50 °C	28 min	Total Anthocyani ns	3.01 ± 0.04 mg/g	[6]
Microwave- Assisted	Choline chloride:ox alic acid (with 20 wt% water)	45 °C	27.5 min	Malvidin-3- O- glucoside	172 ± 7 mg/kg	[5]
Pressurize d Fluid Extraction	Methanol	40-120 °C	3 x 5 min	Total Anthocyani ns	46 to 244 mg/g	[10]

Diagrams

Experimental Workflow



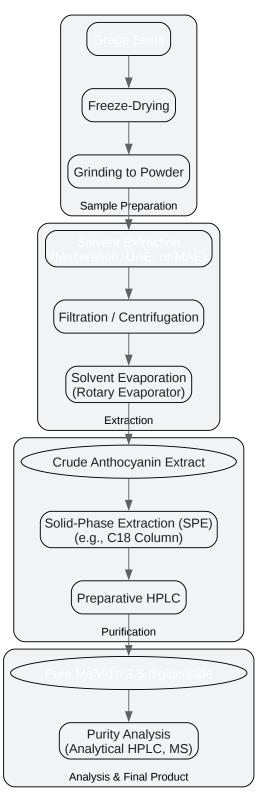


Figure 1. Experimental Workflow for Malvidin 3,5-diglucoside Extraction

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Caption: Figure 1. Experimental Workflow for Malvidin 3,5-diglucoside Extraction



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